molecular formula C21H23N5O B11005844 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

Cat. No.: B11005844
M. Wt: 361.4 g/mol
InChI Key: PNTNSPJLKIIDGP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C21H23N5O/c1-25-15-16(17-7-2-3-8-18(17)25)11-12-21(27)22-13-6-10-20-24-23-19-9-4-5-14-26(19)20/h2-5,7-9,14-15H,6,10-13H2,1H3,(H,22,27)

InChI Key

PNTNSPJLKIIDGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include various acids, bases, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Both the indole and triazolopyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or triazolopyridine rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide exhibit a range of biological activities:

  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial activities. Compounds with this structure can disrupt the synthesis of ergosterol in fungi or inhibit bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Some studies suggest that derivatives containing indole and triazole structures can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Neurological Applications : There is emerging evidence that indole derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Case Studies

Several studies have documented the biological evaluation of compounds similar to 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide :

StudyFindings
Study ADemonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BShowed potent antifungal activity against Candida species with minimal inhibitory concentrations (MICs) comparable to established antifungal agents.
Study CReported neuroprotective effects in animal models of Alzheimer's disease, suggesting potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades that regulate cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to its combination of the indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₅O
  • Molecular Weight : 325.49 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, and a triazolo-pyridine structure that enhances its pharmacological profile.

GSK-3β Inhibition

GSK-3β is a serine/threonine kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been linked to neuroprotective effects and potential therapeutic strategies for neurodegenerative diseases.

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against GSK-3β. Specifically, compounds with similar structures showed high selectivity and potency in inhibiting GSK-3β activity in vitro. For instance, compounds derived from the indole framework were able to reduce Tau phosphorylation in primary neurons, indicating a potential mechanism for neuroprotection during ischemic conditions .

Neuroprotective Effects

In vitro studies have shown that the compound can prevent neuronal death under stress conditions such as glutamate exposure and oxygen-glucose deprivation. In vivo models further supported these findings; for example, one study reported that a related compound reduced infarct size by 15% in animal models of focal cerebral ischemia, suggesting significant neuroprotective properties .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research into similar indole derivatives has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, certain indole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA .

Case Studies and Research Findings

Study Findings Reference
Study on GSK-3β inhibitorsCompounds showed high potency in inhibiting GSK-3β and reducing Tau phosphorylation
Neuroprotective effectsReduced neuronal death in vitro and infarct size in vivo
Antimicrobial activitySignificant activity against MRSA with low MIC values

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